2-amino-4-{4-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multicomponent reactions (MCRs). One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol and catalysts like L-proline, which facilitate the formation of the chromene ring structure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted chromenes, amino derivatives, and oxo derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-ARYL-4H,8H-6-METHYL-8-OXO-PYRANO[3,2-B]PYRAN: Similar in structure but differs in the aryl group substitution.
2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE: Shares the chromene core but has different substituents.
Uniqueness
What sets 2-AMINO-4-{4-METHOXY-2-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridylsulfanyl group, in particular, enhances its potential as a bioactive compound .
Properties
Molecular Formula |
C25H25N3O3S |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-amino-4-[4-methoxy-2-(pyridin-2-ylsulfanylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O3S/c1-25(2)11-19(29)23-20(12-25)31-24(27)18(13-26)22(23)17-8-7-16(30-3)10-15(17)14-32-21-6-4-5-9-28-21/h4-10,22H,11-12,14,27H2,1-3H3 |
InChI Key |
IWHHTWROPUTHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)CSC4=CC=CC=N4)C(=O)C1)C |
Origin of Product |
United States |
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